molecular formula C9H8N2O3 B8589874 Methyl 5-cyano-6-methoxypicolinate CAS No. 19841-77-1

Methyl 5-cyano-6-methoxypicolinate

Cat. No.: B8589874
CAS No.: 19841-77-1
M. Wt: 192.17 g/mol
InChI Key: AQGAHULDJSYQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-6-methoxypicolinate is a methyl ester derivative of picolinic acid, featuring a cyano (-CN) group at the 5-position and a methoxy (-OCH₃) group at the 6-position on the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties.

Properties

CAS No.

19841-77-1

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-cyano-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-8-6(5-10)3-4-7(11-8)9(12)14-2/h3-4H,1-2H3

InChI Key

AQGAHULDJSYQTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 5-cyano-6-methoxypicolinate with structurally related picolinate esters, highlighting key differences in substituents, molecular weight, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-CN, 6-OCH₃ C₉H₈N₂O₃ 192.17 High polarity; potential use in drug intermediates
Methyl 5-bromo-6-cyanopicolinate 5-Br, 6-CN C₈H₅BrN₂O₂ 241.04 Halogenated analog; higher molecular weight; used in cross-coupling reactions
Methyl 6-chloro-5-methylpicolinate 6-Cl, 5-CH₃ C₈H₈ClNO₂ 185.61 Chloro and methyl groups enhance lipophilicity; agrochemical applications
Methyl salicylate 2-OH (as methyl ester) C₈H₈O₃ 152.15 Volatile ester; used in fragrances and analgesics
Key Observations:
  • Electron Effects: The cyano group in this compound increases electrophilicity at the pyridine ring, making it reactive toward nucleophiles. In contrast, halogenated analogs (e.g., bromo or chloro) exhibit distinct reactivity patterns, such as participation in Suzuki-Miyaura couplings .
  • Solubility : The methoxy group in the target compound likely enhances solubility in polar solvents compared to halogenated derivatives, which are more lipophilic .
  • Stability: Cyano-substituted esters generally exhibit higher thermal and oxidative stability than hydroxylated analogs like methyl salicylate .

Physicochemical Properties

  • Volatility: Compared to methyl salicylate (a volatile compound used in gas standards ), this compound is expected to have lower volatility due to its higher molecular weight and polar substituents.
  • Thermal Stability: Methyl esters with electron-withdrawing groups (e.g., cyano) typically decompose at higher temperatures than non-polar analogs, as observed in methyl ester studies .

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